![molecular formula C9H8N2O2 B1451009 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1086398-97-1](/img/structure/B1451009.png)
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
“4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, has been reported in scientific literature . The synthesis process involves structure-based design strategy .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may undergo chemical reactions with these receptors.Scientific Research Applications
Cancer Therapy: FGFR Inhibition
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development. Compounds based on this structure exhibit strong inhibitory activity against various FGFR isoforms, making them promising candidates for cancer therapy .
Antiproliferative Activity
These derivatives also demonstrate antiproliferative effects, particularly against breast cancer cell lines. By inhibiting cell proliferation and inducing apoptosis, they contribute to the development of new anticancer drugs .
Anti-Migration and Anti-Invasion
The compounds derived from 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been shown to significantly inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis .
Drug Design: Hinge Binder Motif
In drug design, the 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid motif serves as a hinge binder, a critical component in the structure-based design of FGFR inhibitors. This role is essential in the development of novel chemotypes for targeted cancer therapies .
Neuroprotective Properties
As an endogenous metabolite of L-tryptophan, pyridine-2-carboxylic acid, a related compound, exhibits neuroprotective and immunological effects. These properties are being explored for therapeutic applications in neurodegenerative diseases .
Anti-Inflammatory and Immunological Effects
The compound’s potential anti-inflammatory properties are of interest in the treatment of chronic inflammatory conditions. Its immunological effects are also being studied for possible benefits in immune-related disorders .
Solubility and Stability in Drug Formulation
The methyl ester group in the compound enhances its solubility in organic solvents, which is beneficial for drug formulation. This property contributes to the stability and bioavailability of pharmaceuticals .
Biochemical Research: Enzyme Inhibition
In biochemical research, the compound is used to study enzyme inhibition, particularly in pathways involved in cancer and other diseases. This research aids in understanding disease mechanisms and developing therapeutic interventions .
Mechanism of Action
properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(5)4-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBZQRBKHWECFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659705 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086398-97-1 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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